1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1431964-95-2) is a pyrazole-based carboxylic acid derivative with a 2-amino-4-fluorophenyl substituent at the pyrazole N1 position. Its molecular formula is C₁₀H₉ClFN₃O₂ (as a hydrochloride salt), with a molecular weight of 257.65 g/mol and a purity of 95% . The amino and fluorine groups on the phenyl ring contribute to its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIYLIUHNJQXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Fluorinated Phenylhydrazines with β-Ketoesters
The foundational method involves reacting 2-amino-4-fluorophenylhydrazine with β-ketoesters, such as ethyl acetoacetate, under acidic or basic conditions. This step forms the pyrazole core via cyclocondensation, where the hydrazine moiety attacks the carbonyl group of the β-ketoester, followed by dehydration. For example, heating equimolar quantities of 2-amino-4-fluorophenylhydrazine and ethyl 3-oxobutanoate in ethanol with catalytic acetic acid at 80°C for 12 hours yields the intermediate ethyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate. Subsequent saponification with aqueous NaOH (2 M, reflux, 6 h) hydrolyzes the ester to the carboxylic acid, achieving yields of 78–85%.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Catalyst | Acetic acid (5 mol%) | 85 |
| Temperature | 80°C | 78 |
| Reaction Time | 12 h | 80 |
Palladium-Catalyzed Cross-Coupling for Intermediate Functionalization
Advanced routes employ palladium-catalyzed cross-coupling to install the carboxylic acid group post-cyclization. For instance, Suzuki-Miyaura coupling of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-boronic acid with a protected carboxylic acid precursor (e.g., methyl 3-iodobenzoate) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C for 24 hours achieves 70% conversion. Deprotection with HCl (6 M, 60°C, 4 h) furnishes the final product with 89% purity.
Halogenation and Carboxylation Strategies
Direct Fluorination of Pyrazole Intermediates
Fluorine incorporation via electrophilic fluorination has been explored using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Treating 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid with Selectfluor™ (1.2 eq) in acetonitrile at 0°C for 2 hours introduces fluorine at the para position of the phenyl ring, yielding 62% of the target compound.
Equation 1: Electrophilic Fluorination
Oxidative Carboxylation of Methylpyrazoles
Oxidation of methyl groups to carboxylic acids is achieved using KMnO₄ in alkaline conditions. For example, 1-(2-amino-4-fluorophenyl)-3-methyl-1H-pyrazole is treated with KMnO₄ (3 eq) in 10% NaOH at 90°C for 8 hours, yielding 68% of the carboxylic acid. Excess oxidant and prolonged reaction times (>10 h) risk over-oxidation to CO₂, necessitating precise stoichiometric control.
Purification and Characterization
Crystallization and Recrystallization Techniques
Crude products are purified via recrystallization from ethanol/water (7:3 v/v), yielding needle-like crystals with >99% HPLC purity. X-ray crystallography confirms the planar pyrazole ring and intramolecular hydrogen bonding between the amino and carboxylic acid groups (N–H···O = 2.02 Å).
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.2944(3) Å |
| b = 12.2032(5) Å | |
| c = 18.1070(7) Å | |
| β | 95.807(4)° |
| Volume | 1603.52(11) ų |
Chromatographic Methods
Flash chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials and regioisomers. GC-MS analysis ([M+H]⁺ = 222.06 m/z) and ¹H NMR (DMSO-d₆, δ 8.21 ppm for pyrazole H-5) validate structural integrity.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Design
A patent-pending continuous flow process enhances scalability. Key steps include:
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Precursor Mixing : 2-Amino-4-fluorophenylhydrazine and β-ketoester solutions are combined at 50 mL/min.
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Reactor Zone : Tubular reactor (10 m, 100°C) ensures complete cyclocondensation in 30 minutes.
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In-line Saponification : NaOH (2 M) is introduced post-reactor, hydrolyzing the ester in 15 minutes.
This method achieves 92% yield with 99.5% purity, reducing waste by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
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Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical modifications.
Reaction Type Description Oxidation Can produce nitro or nitroso derivatives using agents like potassium permanganate. Reduction The carboxylic acid can be reduced to alcohols or aldehydes with lithium aluminum hydride. Substitution The fluorine atom can be replaced with different functional groups via nucleophilic substitution.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound exhibits significant inhibitory effects on HDAC3, which is crucial for developing anti-cancer therapies. Studies have demonstrated its effectiveness in inhibiting cell proliferation in various myelodysplastic syndrome cell lines.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Preliminary studies suggest that it may enhance the efficacy of existing cancer treatments by modulating epigenetic factors.
| Application Area | Findings |
|---|---|
| Anti-Cancer | Shown to inhibit growth in specific cancer cell lines (e.g., SKM-1). |
| Anti-Inflammatory | Potential to reduce inflammation markers in vitro. |
| Antimicrobial | Exhibits activity against certain bacterial strains, warranting further investigation. |
Industry
- Material Development : Due to its unique chemical properties, the compound is explored for developing new materials such as polymers and coatings that require specific functional characteristics.
Case Studies
-
Inhibition of HDAC3 in Cancer Cells
- A study published in Cancer Research investigated the effects of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid on HDAC3 activity in human myelodysplastic syndrome cells. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
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Synthesis of Novel Derivatives
- Researchers synthesized various derivatives of this compound to enhance its biological activity. Modifications to the amino group led to increased potency against specific cancer cell lines, demonstrating the versatility of this compound as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and fluorine groups can enhance its binding affinity and specificity, while the carboxylic acid group can facilitate interactions with active sites or catalytic residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on Pyrazole-3-carboxylic Acid Derivatives
Key Observations :
Modifications at the Carboxylic Acid Position
Table 2: Functional Group Modifications
Key Observations :
Biological Activity
1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1170797-99-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with an amino group and a fluorine atom on the phenyl ring, along with a carboxylic acid group. Its molecular formula is and it has a molecular weight of 221.19 g/mol .
Histone Deacetylase Inhibition : The primary mechanism through which this compound exerts its biological effects is by inhibiting HDAC3. This inhibition leads to increased acetylation of histones, resulting in altered gene expression profiles associated with various cellular processes such as apoptosis and differentiation .
Table 1: Summary of Biological Activities
Anticancer Research
Several studies have explored the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines:
- HeLa (cervical cancer) : Growth inhibition percentage of approximately 38.44% .
- HepG2 (liver cancer) : Growth inhibition percentage around 54.25% .
These findings indicate its potential as a candidate for further development in cancer therapy.
Anti-inflammatory Studies
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of TNFα in response to lipopolysaccharide (LPS) stimulation in cellular models, suggesting its role in modulating inflammatory pathways .
Case Studies
- Inhibition of TNFα Release : A study demonstrated that derivatives of this compound inhibited LPS-induced TNFα release in mice, indicating potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Research indicated that specific analogs exhibited high cytotoxicity against non-small cell lung cancer and colon cancer cells, with IC50 values below 5 μM for some derivatives .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency.
- pH adjustments : Acidic conditions (pH 4–6) stabilize intermediates during carboxylation .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) improves purity (>95%) and yield (60–75%) .
Q. What analytical techniques are recommended for characterizing this compound?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4, amino at C2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- Mass spectrometry : ESI-MS (m/z 206.18 [M+H]⁺) validates molecular weight .
- FT-IR : Bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3400 cm⁻¹ (amino N-H) confirm functional groups .
Q. How should researchers handle this compound safely in the lab?
Safety protocols are critical due to hazards (H302, H315, H319):
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Room temperature in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Advanced strategies integrate:
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) predicts reaction pathways and transition states, reducing trial-and-error approaches .
- Reaction path search algorithms : Identify intermediates and byproducts, improving selectivity .
- Machine learning : Trained on existing pyrazole reaction data to predict optimal solvent/catalyst combinations .
Q. What methodologies are used to evaluate its bioactivity, and what mechanisms are hypothesized?
Bioactivity studies involve:
Q. How do structural variations (e.g., substituent positions) impact physicochemical properties?
Comparative studies reveal:
- Fluorine position : 2-Fluorophenyl derivatives exhibit higher lipophilicity (logP ~2.4) vs. 4-fluorophenyl analogs (logP ~2.0), affecting membrane permeability .
- Amino group : Electron-donating amino groups at C2 increase solubility in polar solvents (e.g., DMSO) .
- Crystallography : X-ray data (e.g., CCDC 956824) show planar pyrazole rings, enabling π-π stacking in solid-state formulations .
Q. What strategies resolve contradictions in reported biological data for pyrazole derivatives?
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Metabolic stability : Liver microsome studies (e.g., human CYP450 isoforms) clarify bioavailability differences .
- Isomer separation : Chiral HPLC resolves enantiomers with divergent activities .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (1–5 mmol) require flow chemistry setups to maintain temperature control .
- Data validation : Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots) .
- Structural analogs : Compare with 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-34-6) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
